

"physical and chemical properties of 11 β ,13-Dihydrotaraxinic acid β -D-glucopyranosyl ester"

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Compound of Interest

Compound Name: 11 β ,13-Dihydrotaraxinic acid β -D-glucopyranosyl ester

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An In-depth Technical Guide to 11 β ,13-Dihydrotaraxinic acid β -D-glucopyranosyl ester

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding detailed experimental protocols, comprehensive spectral data, and specific biological activities for **11 β ,13-Dihydrotaraxinic acid β -D-glucopyranosyl ester** is limited in publicly accessible scientific literature. This guide consolidates available data and provides generalized methodologies based on the analysis of similar natural products.

Introduction

11 β ,13-Dihydrotaraxinic acid β -D-glucopyranosyl ester is a naturally occurring sesquiterpene lactone glycoside. It has been identified as a constituent of *Punica granatum* (pomegranate).[1] As a member of the terpene lactone class, it represents a scaffold of interest for further investigation into its potential biological and pharmacological properties. This document provides a summary of its known physical and chemical characteristics.

Chemical and Physical Properties

The following tables summarize the known and predicted physicochemical properties of **11 β ,13-Dihydrotaraxinic acid β -D-glucopyranosyl ester**.

Table 1: General and Chemical Identifiers

Property	Value	Source
Molecular Formula	C ₂₁ H ₃₀ O ₉	PubChem[2]
Molecular Weight	426.46 g/mol	PubChem[2]
CAS Number	75911-16-9	TargetMol[3]
IUPAC Name	[(2R,3R,4S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl](3aS,6E,10E,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylate	PubChem[2]
SMILES	<chem>CC1[C@@H]2CC/C(=C\CC/C(=C/[C@H]2OC1=O)/C)/C(=O)O[C@H]3--INVALID-LINK--O)CO">C@@HO</chem>	PubChem[2]

Table 2: Experimental and Predicted Physical Properties

Property	Value	Type	Source
Physical Description	Solid	Experimental	PubChem[2]
Melting Point	84 - 86 °C	Experimental	PubChem[2]
Water Solubility	2.56 g/L	Predicted	FooDB
logP (Octanol-Water Partition Coefficient)	0.26	Predicted	FooDB
Density	1.37 g/cm ³	Predicted	TargetMol[3]

Table 3: Predicted Mass Spectrometry Data

Adduct	m/z	Predicted CCS (Å²)	Source
[M+H] ⁺	427.19628	195.6	PubChemLite[4]
[M+Na] ⁺	449.17822	199.2	PubChemLite[4]
[M-H] ⁻	425.18172	196.4	PubChemLite[4]
[M+NH ₄] ⁺	444.22282	200.6	PubChemLite[4]
[M+K] ⁺	465.15216	199.6	PubChemLite[4]

Experimental Protocols

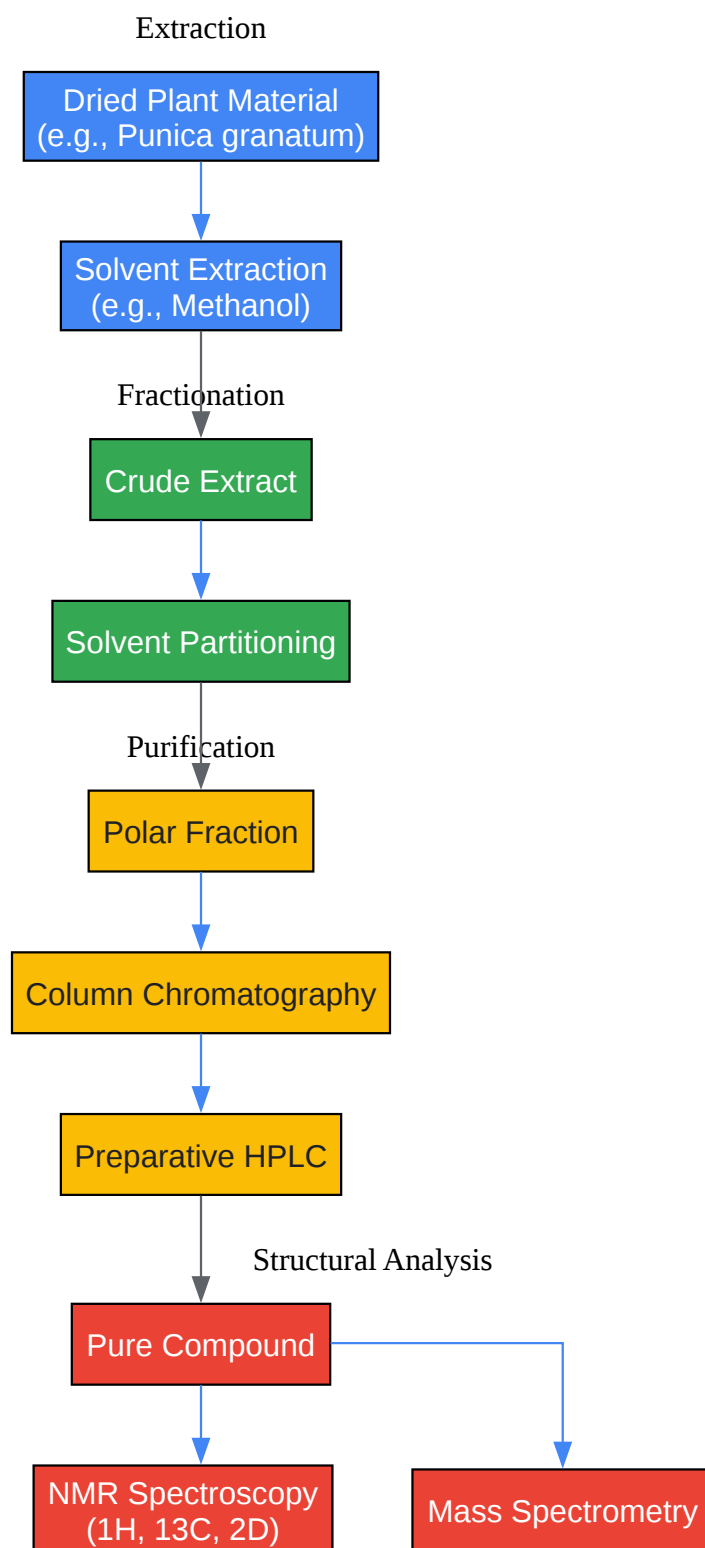
Detailed experimental protocols for the isolation and characterization of **11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester** are not readily available in the literature. However, a general workflow for the isolation of similar sesquiterpene glycosides from plant material can be proposed.

3.1. General Isolation and Purification Workflow

The isolation of **11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester** from a plant source like *Punica granatum* would typically involve the following steps:

- **Extraction:** The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, to obtain a crude extract.
- **Solvent Partitioning:** The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity. Sesquiterpene glycosides are often found in the more polar fractions.
- **Chromatographic Separation:** The target fraction is further purified using a combination of chromatographic techniques. This may include:
 - **Column Chromatography:** Using silica gel or reversed-phase C18 material to achieve initial separation.

- Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain the compound of interest with high purity.
- Structure Elucidation: The structure of the purified compound is then determined using spectroscopic methods, including:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure and stereochemistry.
 - Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.



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Caption: Generalized workflow for the isolation and characterization of natural products.

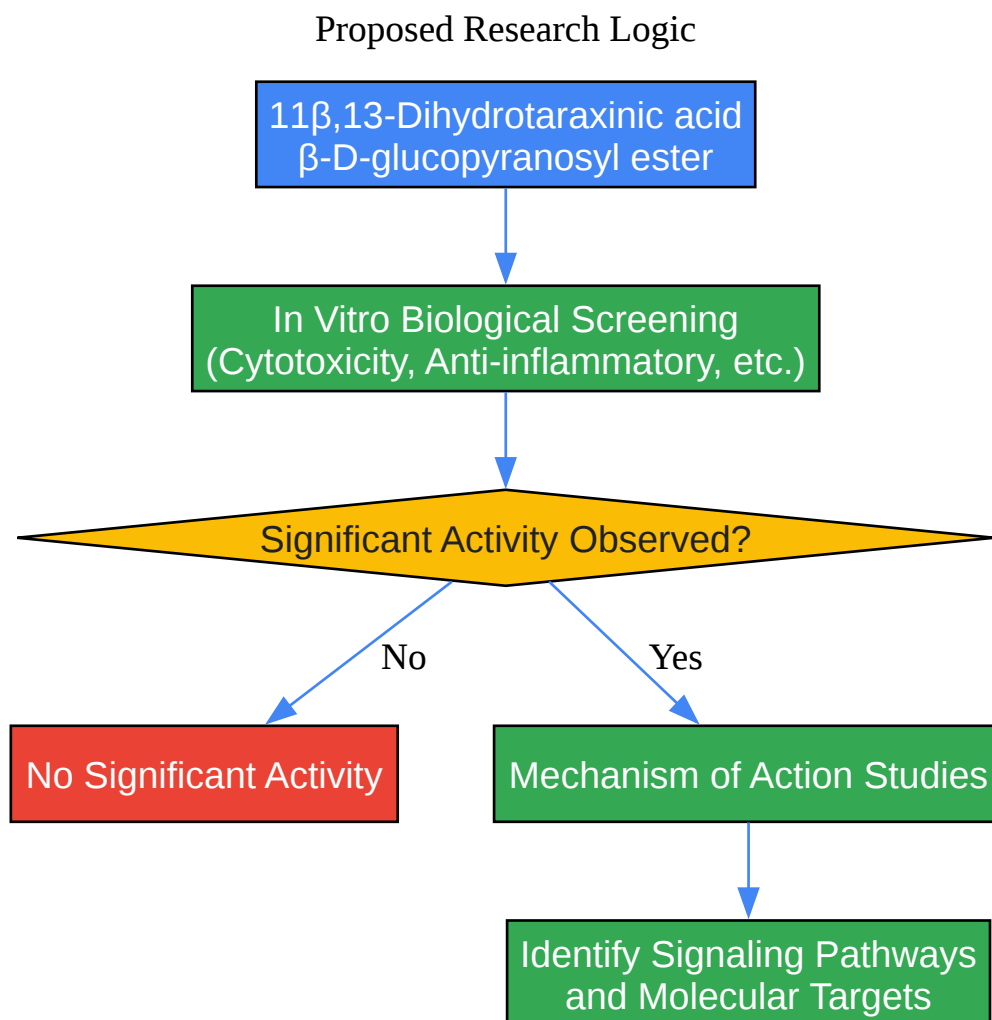
Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature detailing the biological activities or the signaling pathways modulated by **11 β ,13-Dihydrotaraxinic acid β -D-glucopyranosyl ester**. While other sesquiterpene lactones have been investigated for a range of activities, including anti-inflammatory and cytotoxic effects, no such studies have been reported for this specific compound.

4.1. Future Research Directions

Given the limited information, future research could focus on:

- Isolation and full spectral characterization: Obtaining pure **11 β ,13-Dihydrotaraxinic acid β -D-glucopyranosyl ester** to acquire and publish its complete NMR and MS data.
- In vitro screening: Evaluating the compound's activity in a panel of biological assays, such as cytotoxicity against cancer cell lines, anti-inflammatory assays (e.g., measuring inhibition of nitric oxide production or cytokine release), and antimicrobial assays.
- Mechanism of action studies: If significant activity is observed, further experiments could be designed to elucidate the underlying mechanism and identify the molecular targets and signaling pathways involved.



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Caption: Logical workflow for future research on the title compound.

Conclusion

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is a known natural product with established basic chemical properties. However, a comprehensive understanding of its biological and pharmacological potential is currently hampered by the lack of detailed experimental data. The information and proposed methodologies in this guide are intended to serve as a foundation for researchers and scientists to design and conduct further studies to unlock the potential of this molecule.

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